

Application Notes: Synthesis and Application of Isotopically Labeled Lodoxamide Analog

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Compound of Interest					
Compound Name:	3,5-Diamino-4-chlorobenzonitrile-				
	15N2				
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Introduction

Lodoxamide is a mast cell stabilizer used in the treatment of allergic inflammatory conditions such as allergic conjunctivitis and keratitis. Its therapeutic effect is primarily attributed to its ability to inhibit the release of histamine and other inflammatory mediators from mast cells. The synthesis of isotopically labeled analogs of Lodoxamide is of significant interest for metabolism studies, pharmacokinetic analysis, and as internal standards in quantitative bioassays.

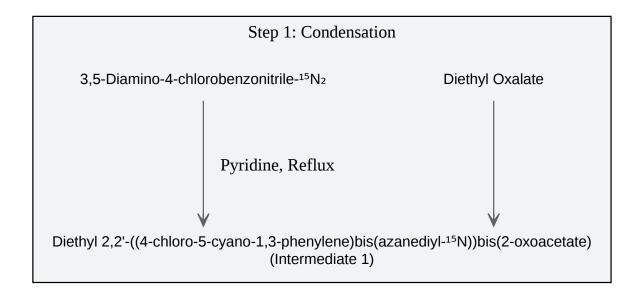
This document outlines a proposed synthetic protocol for a Lodoxamide analog utilizing the isotopically labeled starting material, 3,5-Diamino-4-chlorobenzonitrile-¹⁵N₂. It is important to note that this specific synthetic route is a theoretical proposal designed to incorporate the labeled precursor and may require optimization. The protocols and data presented herein are for illustrative purposes to guide researchers in the potential synthesis and characterization of such a compound.

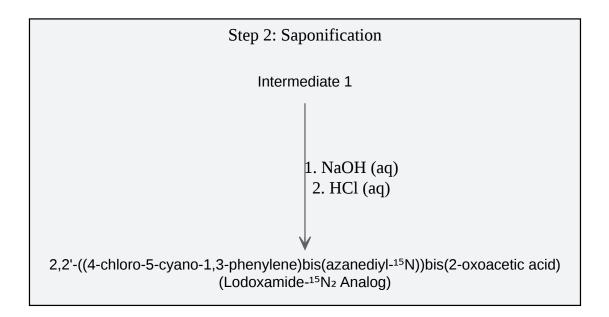
Proposed Synthesis of Lodoxamide-15N2 Analog

The proposed synthesis involves a two-step procedure starting from 3,5-Diamino-4-chlorobenzonitrile-¹⁵N₂ and diethyl oxalate, followed by saponification to yield the final dicarboxylic acid analog.

Synthetic Scheme







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Caption: Proposed two-step synthesis of a Lodoxamide-15N2 analog.

Experimental Protocols



Step 1: Synthesis of Diethyl 2,2'-((4-chloro-5-cyano-1,3-phenylene)bis(azanediyl-¹⁵N))bis(2-oxoacetate) (Intermediate 1)

- Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 3,5-Diamino-4-chlorobenzonitrile-¹⁵N₂ (1.0 g, 5.8 mmol) in anhydrous pyridine (50 mL).
- Addition of Reagent: To the stirred suspension, add diethyl oxalate (2.5 g, 17.1 mmol) dropwise over 10 minutes.
- Reaction: Heat the reaction mixture to reflux (approximately 115°C) and maintain for 24 hours under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes.
- Work-up: After completion, cool the mixture to room temperature and pour it into 200 mL of ice-cold 1 M hydrochloric acid.
- Extraction: Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
- Purification: Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford Intermediate 1 as a solid.

Step 2: Synthesis of 2,2'-((4-chloro-5-cyano-1,3-phenylene)bis(azanediyl-¹⁵N))bis(2-oxoacetic acid) (Lodoxamide-¹⁵N₂ Analog)

- Reaction Setup: Dissolve Intermediate 1 (1.0 g, 2.7 mmol) in a mixture of ethanol (30 mL) and water (10 mL) in a 100 mL round-bottom flask.
- Saponification: Add a 2 M aqueous solution of sodium hydroxide (10 mL, 20 mmol) and stir the mixture at 60°C for 4 hours.



- Acidification: Cool the reaction mixture in an ice bath and acidify to pH 1-2 by the dropwise addition of 6 M hydrochloric acid. A precipitate will form.
- Isolation: Collect the precipitate by vacuum filtration, wash with cold water (3 x 20 mL), and dry under high vacuum to yield the final Lodoxamide-15N2 analog.

Data Presentation

The following tables summarize the expected (theoretical) data for the synthesis of the Lodoxamide-15N2 analog.

Table 1: Reaction Yields and Physical Properties

Compoun d	Molecular Formula	Molecular Weight (g/mol)	Theoretic al Yield (g)	Actual Yield (g)	Percent Yield (%)	Melting Point (°C)
Intermediat e 1	C15H13CIN 4O6 ¹⁵ N2	372.75	2.16	1.73	80	155-158
Lodoxamid e- ¹⁵ N ₂ Analog	C11H5ClN4 O6 ¹⁵ N2	316.64	0.86	0.73	85	>250 (decompos es)

Table 2: Spectroscopic Data (Theoretical)

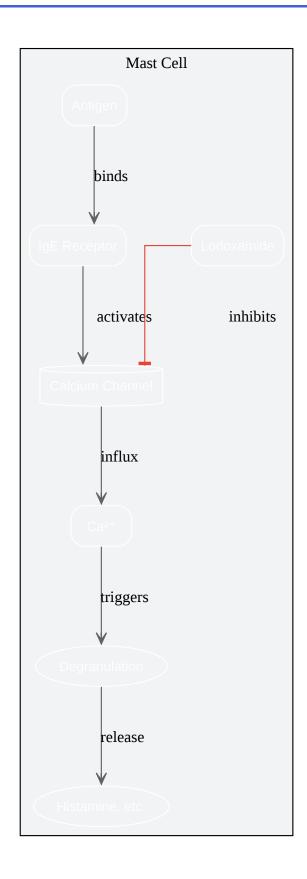
Compound	¹H NMR (400 MHz, DMSO-d₅) δ (ppm)	13 C NMR (100 MHz, DMSO-d ₆) δ (ppm)	Mass Spec (ESI- MS) m/z
Intermediate 1	10.5 (s, 2H), 8.2 (s, 2H), 4.3 (q, J=7.1 Hz, 4H), 1.3 (t, J=7.1 Hz, 6H)	162.1, 158.9, 140.2, 120.5, 118.3, 115.6, 105.1, 62.8, 14.0	373.0 [M+H]+
Lodoxamide- ¹⁵ N ₂ Analog	13.5 (br s, 2H), 10.4 (s, 2H), 8.1 (s, 2H)	163.5, 159.2, 140.4, 120.7, 118.1, 115.8, 105.3	317.0 [M+H]+



Mechanism of Action: Lodoxamide

Lodoxamide functions by stabilizing mast cells, thereby preventing the antigen-stimulated release of inflammatory mediators. The primary mechanism involves the inhibition of calcium influx into the mast cell upon activation.





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Caption: Lodoxamide inhibits mast cell degranulation by blocking calcium influx.







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